molecular formula C26H28N2O3 B10849063 N-(1,3-Benzodioxol-5-Ylmethyl)-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide

N-(1,3-Benzodioxol-5-Ylmethyl)-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide

Cat. No.: B10849063
M. Wt: 416.5 g/mol
InChI Key: IVXBCFLWMPMSAP-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic route for GRL-0667 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The compound is synthesized using a combination of organic reactions, including amide bond formation and aromatic substitution. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with the final product being purified to achieve a purity of over 98% . Industrial production methods are similar but scaled up to produce larger quantities while maintaining the same level of purity and stability.

Chemical Reactions Analysis

GRL-0667 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Aromatic substitution reactions are common, where different substituents can be introduced to the aromatic rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

GRL-0667 has a wide range of scientific research applications:

Mechanism of Action

GRL-0667 exerts its effects by inhibiting the papain-like protease (PLpro) of coronaviruses. This enzyme is crucial for the cleavage of viral polyproteins, which are necessary for viral replication. By binding to the active site of PLpro, GRL-0667 prevents the enzyme from performing its function, thereby inhibiting viral replication . The molecular targets include specific amino acids within the active site of PLpro, and the pathways involved are related to the viral replication cycle .

Comparison with Similar Compounds

GRL-0667 is compared with other similar compounds, such as GRL-0617 and Mycophenolic acid. While all these compounds inhibit PLpro, GRL-0667 has shown higher binding affinity and potency . The unique structure of GRL-0667 allows for greater interaction with the binding site, making it a more effective inhibitor. Similar compounds include:

GRL-0667 stands out due to its higher potency and unique interaction with the viral protease, making it a promising candidate for further research and development in antiviral therapies.

Properties

Molecular Formula

C26H28N2O3

Molecular Weight

416.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[(1R)-1-naphthalen-1-ylethyl]piperidine-4-carboxamide

InChI

InChI=1S/C26H28N2O3/c1-18(22-8-4-6-20-5-2-3-7-23(20)22)28-13-11-21(12-14-28)26(29)27-16-19-9-10-24-25(15-19)31-17-30-24/h2-10,15,18,21H,11-14,16-17H2,1H3,(H,27,29)/t18-/m1/s1

InChI Key

IVXBCFLWMPMSAP-GOSISDBHSA-N

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N3CCC(CC3)C(=O)NCC4=CC5=C(C=C4)OCO5

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N3CCC(CC3)C(=O)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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